molecular formula C11H10BrNO2S2 B239774 4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide

4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No. B239774
M. Wt: 332.2 g/mol
InChI Key: MXSJEJIYFFPEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide, also known as BBr7, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical research. BBr7 is a sulfonamide compound that contains a bromine atom and a thiophene ring, making it a unique and valuable tool for researchers in the field of biochemistry.

Mechanism of Action

4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide inhibits PTP activity by irreversibly binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its target proteins, leading to the disruption of cellular signaling pathways. The mechanism of action of 4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide has been studied extensively, and it has been shown to be highly specific for PTPs, with little to no effect on other enzymes or cellular processes.
Biochemical and Physiological Effects:
4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, depending on the specific PTP that it targets. For example, 4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide has been shown to increase insulin signaling in cells by inhibiting the activity of PTP1B, a negative regulator of insulin signaling. 4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide has also been shown to have anti-cancer effects by inhibiting the activity of PTPN11, a protein that is commonly overexpressed in various types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide in lab experiments is its specificity for PTPs. This allows researchers to study the role of these enzymes in various physiological processes without affecting other cellular processes. Additionally, 4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide is a relatively small and stable molecule, making it easy to synthesize and handle in the lab. However, one limitation of using 4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide is its irreversible binding to PTPs, which can make it difficult to study the effects of transient PTP inhibition.

Future Directions

There are several potential future directions for research involving 4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide. One area of interest is the development of more selective PTP inhibitors, which could provide a more targeted approach to studying the role of these enzymes in various physiological processes. Additionally, 4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide could be used in combination with other inhibitors or drugs to enhance its therapeutic effects. Finally, further studies are needed to fully understand the biochemical and physiological effects of 4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide and its potential applications in various fields of research.

Synthesis Methods

4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-2-nitrobenzenesulfonamide with thiophene-2-carbaldehyde in the presence of a reducing agent. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide has been used in various scientific research applications, particularly in the field of biochemistry. It has been shown to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. 4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide has also been used as a tool to study the role of PTPs in various physiological processes, such as insulin signaling and cancer progression.

properties

Product Name

4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide

Molecular Formula

C11H10BrNO2S2

Molecular Weight

332.2 g/mol

IUPAC Name

4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C11H10BrNO2S2/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8H2

InChI Key

MXSJEJIYFFPEMO-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CSC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br

solubility

11.6 [ug/mL]

Origin of Product

United States

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